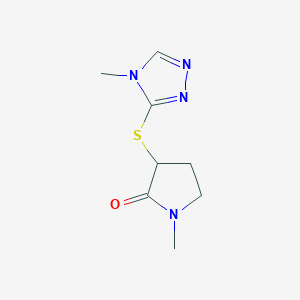![molecular formula C11H15NO2 B2416506 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid CAS No. 24238-76-4](/img/structure/B2416506.png)
5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a bicyclo[3.2.2]nonane derivative with a suitable cyano and carboxylating agent under controlled conditions . The reaction typically requires the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .
Analyse Des Réactions Chimiques
5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid can be compared with other similar bicyclic compounds, such as:
Bicyclo[3.3.1]nonane derivatives: These compounds have a similar bicyclic core structure but differ in the arrangement and types of functional groups.
Bicyclo[2.2.2]octane derivatives: These compounds have a different bicyclic core structure and may exhibit different chemical and physical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and applications .
Propriétés
IUPAC Name |
5-cyanobicyclo[3.2.2]nonane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-8-10-2-1-3-11(6-4-10,7-5-10)9(13)14/h1-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRPFPJVCUHZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416424.png)
![2-Oxo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2416425.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2416427.png)



![1,3-dimethyl-7-(3-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)
![(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2416438.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)
![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)

![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)
